molecular formula C21H14BrFN4O B2780462 2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-01-4

2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No. B2780462
CAS RN: 866138-01-4
M. Wt: 437.272
InChI Key: GYKKXKJKCBDNRJ-BHGWPJFGSA-N
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Description

The compound “2-(4-bromophenyl)-N’-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide” is a complex organic molecule that contains several functional groups and aromatic rings . It has a bromophenyl group, a fluorophenyl group, an imidazo[1,2-a]pyridine ring, and a carbohydrazide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The imidazo[1,2-a]pyridine core could be synthesized from 2-aminopyridines and acetophenones . The bromophenyl and fluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups . The bromophenyl and fluorophenyl groups are likely to be planar due to the sp2 hybridization of the carbon atoms in the aromatic ring . The imidazo[1,2-a]pyridine ring is also likely to be planar .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions . The bromine and fluorine atoms are good leaving groups, so they could be replaced by other groups in nucleophilic aromatic substitution reactions . The imidazo[1,2-a]pyridine ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . The bromine and fluorine atoms might make the compound denser than similar compounds without halogens .

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines are crucial in organic synthesis due to their versatility and reactivity. The compound can be used to construct complex molecules through radical reactions, transition metal catalysis, and metal-free oxidation strategies . Its ability to undergo direct functionalization makes it a valuable tool for creating diverse molecular architectures.

Pharmaceutical Chemistry

Recognized as a “drug prejudice” scaffold, imidazo[1,2-a]pyridine derivatives, including our compound, are extensively used in medicinal chemistry . They serve as core structures for developing new therapeutic agents due to their potential biological activities and ability to interact with various biological targets.

Material Science

The structural characteristics of imidazo[1,2-a]pyridines make them suitable for applications in material science . This compound could be used in the development of new materials with specific electronic or photonic properties, contributing to advancements in this field.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties . As a general rule, compounds with halogens like bromine and fluorine should be handled with care, as they can be harmful or irritating .

properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4O/c22-17-6-3-15(4-7-17)19-13-27-12-16(5-10-20(27)25-19)21(28)26-24-11-14-1-8-18(23)9-2-14/h1-13H,(H,26,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKKXKJKCBDNRJ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide

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